Metildigoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMSDVSVHDVGT-PEQKVOOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023294 | |
| Record name | Methyldigoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30685-43-9 | |
| Record name | Methyldigoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metildigoxin [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metildigoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyldigoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metildigoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METILDIGOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Preparation Methodologies
Synthetic Routes and Reaction Conditions for Metildigoxin Production
The primary synthetic route for this compound involves the selective methylation of digoxin (B3395198). iarc.fr This process typically targets the 4'''-OH position of the digoxin molecule.
The cornerstone of this compound synthesis is the monomethylation of digoxin. This reaction is crucial for converting digoxin into its methylated derivative, this compound. chemicalbook.comiarc.fr
Various methylating agents have been explored for the synthesis of this compound. Dimethyl sulfate (B86663) is a commonly used methylating agent in this process. iarc.frgoogle.com The methylation reaction is often carried out in the presence of basic compounds and, optionally, inert inorganic adsorbents. google.com Strontium hydroxide (B78521) octahydrate is an example of a basic strontium compound used as a catalyst to regulate pH and minimize unwanted side reactions, such as the formation of digoxin dimethyl ether byproducts. google.com Inorganic adsorbents like aluminum oxide or silica (B1680970) gel, with specific water content, can also be included to enhance reaction homogeneity. google.com
Specific reaction conditions detailed in research and patents include carrying out the methylation at temperatures ranging from -15°C to 15°C, with a preferred range of -5°C to 5°C. google.com The presence of water, typically introduced through the basic strontium compound or the adsorbent, is also a factor in the reaction, with amounts ranging from 3 to 24 moles of water per mole of digoxin being reported. google.com
Methylation of Digoxin as a Key Synthetic Step
Chemical Reactions Integral to this compound Synthesis
Beyond the core methylation, the synthesis of this compound involves several chemical reactions. While the primary focus is methylation, other reactions like oxidation, reduction, and substitution can be relevant in the broader context of handling and potentially modifying this compound or its precursors. However, the key reaction for its production from digoxin is the selective O-methylation. chemicalbook.comchemicalbook.com
Optimization of reaction parameters is critical to achieving high yields and purity of this compound. Factors such as the choice of solvent system, the molar ratio of reactants (digoxin and methylating agent), the amount and type of catalyst and adsorbent, reaction temperature, and reaction time all influence the outcome. google.com For instance, a solvent system using dimethylformamide (DMF) and toluene (B28343) in a specific ratio (e.g., 1:3 v/v) has been reported to stabilize reactive intermediates. The molar ratio of dimethyl sulfate to digoxin can also impact the selectivity of the monomethylation. google.com
Research findings indicate that optimized conditions can lead to significant conversion rates and yields. For example, a process using dimethyl sulfate in a DMF/toluene mixture catalyzed by strontium hydroxide octahydrate at low temperatures has shown high conversion rates to this compound while minimizing the formation of byproducts. Specific examples from patent literature demonstrate varying yields and selectivities based on different combinations of strontium hydroxide octahydrate, inorganic adsorbents (like aluminum oxide, silica gel, or titanium dioxide), and reaction temperatures. google.com
| Example | Digoxin (mmole) | Sr(OH)₂·8H₂O (mmole) | Adsorbent (mmole) | Adsorbent Type | Water Content (%) | Temperature (°C) | Reaction Time (hours) | This compound Yield (%) | Selectivity (%) |
| Example 1 (from source google.com) | 3 | 6 | 9 | Aluminum oxide | 20 | 0 | 20 | 66.67 | 80.48 |
| Example 13 (from source google.com) | 3 | 3 | 9 | Calcium hydrogenphosphate dihydrate | - | 0 | 20 | 59.75 | - |
| Example 6 (from source google.com) | 3 | 3 | - | - | - | 0 | 20 | 66.67 | 80.48 |
| Example 1 (from source google.com, different conditions) | 3 | 6 | 9 | Silica gel | 10 | 0 | 20 | 77.53 | 82.57 |
| Example 1 (from source google.com, different temperature) | 3 | 9 | - | - | - | -10 | - | 75.5 | 82.57 |
Note: Data compiled from various examples within Source google.com. Selectivity data was not available for all examples.
Research into Scalable Production Techniques
Research into scalable production techniques for this compound aims to transition the synthesis from laboratory scale to industrial production. While specific detailed methodologies for large-scale manufacturing are not extensively described in the public domain, the principles established in optimized synthetic routes form the basis for scaling up. Industrial methods would likely prioritize solvent economy and efficient purification techniques to handle larger batch sizes and reduce costs. The use of readily available starting materials like digoxin and common methylating agents is advantageous for scalability. The reported yields and selectivities from optimized laboratory procedures provide a foundation for developing more efficient large-scale processes.
Molecular and Cellular Mechanisms of Action
Primary Mechanism: Inhibition of Sodium-Potassium Adenosine Triphosphatase (Na+/K+ ATPase) Enzyme Activity
Metildigoxin primarily exerts its effects by inhibiting the sodium-potassium ATPase (Na+/K+ ATPase) pump, an essential enzyme located in the cell membranes of cardiac muscle cells. patsnap.compatsnap.com This enzyme, also known as the sodium pump, is vital for maintaining the electrochemical gradient across cell membranes by actively transporting sodium ions out of the cell and potassium ions into the cell. patsnap.compharmacompass.com
Consequences for Intracellular Cationic Flux and Homeostasis (Sodium and Calcium)
Inhibition of the Na+/K+ ATPase pump by this compound disrupts the normal ionic gradients across the cardiac cell membrane. patsnap.com This disruption leads to an increase in intracellular sodium levels. patsnap.compatsnap.com The elevated intracellular sodium concentration, in turn, alters the function of the sodium-calcium exchanger, another ion transport mechanism in the cell membrane. patsnap.com Under normal physiological conditions, the sodium-calcium exchanger primarily operates by removing calcium from the cell in exchange for extracellular sodium. patsnap.com However, with increased intracellular sodium due to Na+/K+ ATPase inhibition, the efficiency of the sodium-calcium exchanger in extruding calcium is reduced. patsnap.com This compromised function results in an accumulation of calcium ions within the cardiac muscle cell. patsnap.compatsnap.com
Augmentation of Myocardial Contractility (Positive Inotropic Effects)
The increase in intracellular calcium concentration is a critical factor in this compound's mechanism of action. patsnap.com Calcium ions play a pivotal role in the excitation-contraction coupling process in cardiac muscle cells. Higher intracellular calcium levels enhance the interaction between actin and myosin filaments, leading to a stronger and more forceful contraction of the heart muscle. patsnap.compatsnap.com This phenomenon is known as a positive inotropic effect. patsnap.compatsnap.com The improved myocardial contractility helps the heart to pump blood more efficiently, which is particularly beneficial in conditions like heart failure where the heart's pumping ability is compromised. patsnap.com
Secondary and Modulatory Cellular Mechanisms
Influence on Autonomic Nervous System Function, Specifically Vagal Tone Enhancement
This compound has secondary effects on the autonomic nervous system, particularly enhancing vagal tone. patsnap.compatsnap.com The vagus nerve is a major component of the parasympathetic nervous system and exerts a significant influence on the heart. patsnap.comcvphysiology.com Increased vagal tone leads to a reduction in heart rate (negative chronotropy) and a slowing of conduction through the atrioventricular (AV) node. patsnap.com These effects contribute to controlling heart rate and rhythm. patsnap.com Digitalis glycosides, including this compound, are thought to augment vagal tone by acting on efferent pathways in the parasympathetic nervous system, potentially by sensitizing autonomic ganglia to acetylcholine. core.ac.uk
Modulation of Cardiac Electrophysiology and Conduction Properties
By affecting the Na+/K+ ATPase pump and subsequently intracellular ion concentrations, this compound indirectly influences the electrical activity of the heart. patsnap.compharmacompass.com The drug can modulate the excitability and conduction properties of cardiac cells, which helps to stabilize abnormal heart rhythms. patsnap.com This contributes to this compound's antiarrhythmic properties, making it useful in managing certain types of arrhythmias, such as atrial fibrillation and atrial flutter. patsnap.compatsnap.com The increased intracellular calcium levels can prolong phases 4 and 0 of the cardiac action potential, thereby extending the refractory period of the AV node and slowing conduction through it. nih.gov
Interaction with Auxiliary Ion Channels and Transporters
While the primary mechanism involves the Na+/K+ ATPase and the subsequent impact on the sodium-calcium exchanger, this compound and other cardiac glycosides may also interact with other ion channels and transporters involved in cardiac function. Research on related cardiac glycosides like digoxin (B3395198) and digitoxin (B75463) suggests potential interactions with other channels, such as certain potassium channels (e.g., K2P3.1). pharmacompass.com However, detailed research findings specifically on this compound's interactions with a wide range of auxiliary ion channels and transporters beyond the Na+/K+ ATPase and Na+/Ca2+ exchanger are less extensively documented in the provided search results.
Here is a summary of the key molecular and cellular mechanisms of this compound:
| Mechanism | Description | Consequences |
| Primary Mechanism: Inhibition of Na+/K+ ATPase | This compound binds to and inhibits the Na+/K+ ATPase pump in cardiac cell membranes. patsnap.compatsnap.com | Disrupts sodium and potassium gradients across the cell membrane. patsnap.com |
| Consequence 1: Increased Intracellular Sodium | Inhibition of Na+/K+ ATPase leads to a rise in intracellular sodium concentration. patsnap.compatsnap.com | Alters the function of the sodium-calcium exchanger. patsnap.com |
| Consequence 2: Increased Intracellular Calcium | Elevated intracellular sodium reduces calcium extrusion by the sodium-calcium exchanger, leading to intracellular calcium accumulation. patsnap.compatsnap.com | Enhances the interaction of contractile proteins, increasing myocardial contractility. patsnap.com |
| Consequence 3: Positive Inotropic Effect | Increased intracellular calcium enhances the force of cardiac muscle contraction. patsnap.compatsnap.com | Improved cardiac output, beneficial in heart failure. patsnap.com |
| Secondary Mechanism: Vagal Tone Enhancement | This compound influences the autonomic nervous system to increase vagal activity. patsnap.compatsnap.com | Reduces heart rate (negative chronotropy) and slows AV nodal conduction. patsnap.com Helps control heart rate and rhythm. patsnap.com |
| Secondary Mechanism: Modulation of Cardiac Electrophysiology | Indirectly affects the electrical activity of cardiac cells via ion concentration changes. patsnap.compharmacompass.com | Modulates excitability and conduction properties, contributing to antiarrhythmic effects. patsnap.com Slows conduction through the AV node by prolonging its refractory period. nih.gov |
| Secondary Mechanism: Interaction with Auxiliary Ion Channels/Transporters | May interact with other ion channels and transporters, though less extensively studied than primary mechanisms. | Potential modulation of various aspects of cardiac electrical and contractile function. |
Exploration of Novel Molecular Targets and Related Cellular Activities
While the Na⁺/K⁺-ATPase is the well-established primary target, research continues to explore other potential molecular targets and the broader cellular activities influenced by this compound and related cardiac glycosides.
Analysis of Protein-Protein Interaction Networks (e.g., Calcium Signaling Pathways)
The mechanism of this compound, particularly its impact on intracellular calcium levels, inherently involves complex protein-protein interactions within calcium signaling pathways. The inhibition of the Na⁺/K⁺-ATPase leads to increased intracellular sodium, which in turn affects the sodium-calcium exchanger. This interplay directly influences the calcium concentration within the cell, a key component of calcium signaling cascades that regulate cardiac muscle contraction and other cellular processes. patsnap.compatsnap.com
Studies involving protein-protein interaction networks can help elucidate how the initial interaction of this compound with the Na⁺/K⁺-ATPase propagates through cellular networks, affecting various downstream proteins and pathways involved in calcium handling and cardiac function. While specific protein-protein interaction network analyses focused solely on this compound are not extensively detailed in the provided search results, the known mechanism highlights its involvement in the network of proteins governing calcium dynamics in cardiac cells. Research into calcium signaling pathways in the context of cardiac function and disease often involves analyzing the interactions of proteins like ryanodine (B192298) receptors (RYRs) and proteins involved in sarcoplasmic reticulum calcium handling, which are indirectly affected by the calcium influx modulated by cardiac glycosides. nih.govnih.gov Protein interaction network analysis is a tool used in drug discovery to understand how drugs interact with target proteins and how these interactions affect biological systems. oup.comresearchgate.netplos.org
Potential Cellular and Molecular Mechanisms in Non-Cardiac Conditions (e.g., anti-proliferative effects observed in related cardiac glycosides)
Emerging research on related cardiac glycosides, such as digoxin and ouabain, has indicated potential cellular and molecular mechanisms in non-cardiac conditions, particularly exhibiting anti-proliferative effects on cancer cells. pharmacompass.commdpi.comnih.govnih.govnih.gov These effects are an area of ongoing investigation and suggest potential novel targets beyond the traditional cardiovascular applications.
While the primary mechanism of cardiac glycosides involves Na⁺/K⁺-ATPase inhibition, which can also occur in cancer cells (as some cancer cells may overexpress certain Na⁺/K⁺-ATPase isoforms), the anti-proliferative effects are observed even at concentrations lower than those required for significant Na⁺/K⁺-ATPase inhibition in some cancer cell lines. pharmacompass.comnih.gov This suggests the involvement of additional or alternative mechanisms.
Potential mechanisms explored in the context of anti-proliferative effects of related cardiac glycosides include:
Induction of Apoptosis: Studies have shown that cardiac glycosides can induce apoptosis (programmed cell death) in various cancer cell lines. mdpi.comnih.gov This can occur through pathways involving the regulation of proteins like Bcl-2 and Bax, which are key regulators of the mitochondrial apoptotic pathway. nih.gov
Alterations in Calcium Signaling: The increase in intracellular calcium, a consequence of Na⁺/K⁺-ATPase inhibition, can also play a role in the anti-proliferative effects in cancer cells. Altered calcium homeostasis can influence various signaling pathways involved in cell growth, proliferation, and death.
Inhibition of DNA Topoisomerases: Some cardiac glycosides have been reported to act as inhibitors of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair in rapidly dividing cancer cells. mdpi.com
Modulation of Signaling Pathways: Cardiac glycosides can influence various signaling pathways implicated in cancer progression, including those related to cell proliferation, survival, and inflammation. mdpi.com For instance, they may affect pathways involving hypoxia-inducible factors (HIF-1) and interleukins (IL-8). mdpi.com
Induction of Immunogenic Cell Death (ICD): Some cardiac glycosides have been shown to trigger ICD in cancer cells, potentially stimulating an anti-tumor immune response. mdpi.comnih.gov
While these findings are primarily based on studies of related cardiac glycosides like digoxin and ouabain, they provide a basis for exploring similar potential non-cardiac cellular and molecular mechanisms for this compound. Research into this compound's specific effects on cancer cell lines and its involvement in these alternative pathways would be necessary to confirm such activities for this particular compound.
Here is a table summarizing some of the reported cellular effects of related cardiac glycosides in non-cardiac conditions:
| Related Cardiac Glycoside | Cellular Effect (Non-Cardiac) | Proposed Mechanism(s) | Reference(s) |
| Digoxin | Anti-proliferative (cancer cells) | Apoptosis induction (e.g., via Bax/Bcl-2), DNA damage, ROS generation, HIF-1 inhibition | nih.gov |
| Ouabain | Anti-proliferative (cancer cells) | Na⁺/K⁺-ATPase inhibition, VRAC-mediated signaling | pharmacompass.comnih.gov |
| Digitoxin | Anti-proliferative (cancer cells) | Na⁺/K⁺-ATPase inhibition, Apoptosis induction, ICD induction | pharmacompass.commdpi.comnih.gov |
| Lanatoside C | Immunogenic Cell Death (ICD) | Induction of ICD | mdpi.com |
| Proscillaridin | Cytotoxic/Anticancer | Potential cytotoxic and anticancer property | drugbank.com |
| Oleandrin | Anticancer | Studied in lung cancer treatment | drugbank.com |
Note: This table summarizes findings from studies on related cardiac glycosides, providing context for potential mechanisms that may be explored for this compound in non-cardiac conditions.
Pharmacokinetics and Pharmacodynamics in Advanced Research
Pharmacokinetic Disposition of Metildigoxin in Biological Systems
The journey of this compound through the body is governed by several key pharmacokinetic processes, including its absorption, distribution, and eventual elimination. Research has provided insights into these process, which are crucial for understanding its therapeutic and toxicological potential.
Systemic Bioavailability and Absorption Dynamics (Research Perspectives)
The systemic bioavailability of a drug is a critical measure of the extent to which an administered dose reaches the systemic circulation. For this compound, research has shown that its absorption is rapid and nearly complete. nih.gov Studies comparing different oral formulations have provided specific data on its bioavailability.
One study involving healthy volunteers investigated the absolute bioavailability of this compound administered as an oral solution and as tablets, comparing them to an intravenous infusion. The findings indicated that the absolute bioavailability of this compound was approximately 80% from the solution and about 70% from the tablets. nih.gov This suggests that the formulation can influence the extent of drug absorption.
| Formulation | Absolute Bioavailability |
| Oral Solution | ~80% |
| Oral Tablets | ~70% |
This table presents the approximate absolute bioavailability of this compound from different oral formulations as determined in a study with healthy volunteers. nih.gov
Volume of Distribution and Tissue Compartmentalization
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues. For cardiac glycosides like this compound, which exert their effects on the myocardium, understanding their distribution is particularly important.
Research in geriatric patients has indicated that the apparent volume of distribution of this compound is not static; it has been observed to decrease as the drug's total body clearance decreases. nih.gov This suggests a relationship between the drug's elimination and its distribution profile. While specific Vd values for this compound are not extensively reported in isolation, it is known to be widely distributed in the body. After administration, this compound is demethylated to its primary active metabolite, digoxin (B3395198). nih.gov Digoxin is known to have a large volume of distribution, indicating extensive tissue binding, particularly in the heart, kidneys, and skeletal muscle. researchgate.net A study on digoxin reported a distribution volume of approximately 7 L/kg in healthy adults, and because digoxin binds extensively to muscle tissue, plasma levels are relatively low compared to concentrations in muscle tissue. mhmedical.comnih.gov
Elimination Pathways and Clearance Mechanisms (Renal and Hepatic Contributions)
The elimination of this compound from the body involves both hepatic metabolism and renal excretion. The liver plays a crucial role in the biotransformation of this compound through demethylation, converting it to digoxin. nih.gov This metabolic step is significant as the resulting digoxin is also pharmacologically active.
The primary route of elimination for the unchanged drug and its metabolites is via the kidneys. nih.gov Studies have shown that approximately 60% of a dose of this compound is excreted in the urine as both the unchanged drug and its metabolites. nih.gov In geriatric patients, the clearance of this compound has been shown to be best correlated with creatinine (B1669602) clearance, highlighting the importance of renal function in its elimination. nih.gov The total body clearance of this compound is a key determinant of its volume of distribution. nih.gov For its active metabolite, digoxin, elimination is mainly through renal excretion and involves P-glycoprotein. wikipedia.org
| Elimination Pathway | Contribution |
| Hepatic Metabolism | Demethylation to Digoxin |
| Renal Excretion | ~60% of the dose (unchanged drug and metabolites) |
This table summarizes the primary elimination pathways for this compound.
Elimination Half-life Determination and Inter-study Variability
The elimination half-life of a drug is the time it takes for the plasma concentration of the drug to be reduced by half. This parameter is crucial for determining dosing intervals and predicting the time to reach steady-state concentrations.
In a study comparing the pharmacokinetics of this compound and digoxin in geriatric patients, no significant difference was found in the elimination rate of the two glycosides. nih.gov For digoxin, the elimination half-life in patients with normal renal function is reported to be between 36 and 48 hours. wikipedia.org However, this can be significantly prolonged in patients with impaired renal function. wikipedia.org Given that this compound is rapidly converted to digoxin and their elimination rates are similar, the half-life of this compound is expected to be in a comparable range, though specific studies detailing inter-study variability for this compound are limited.
Factors Influencing this compound Pharmacokinetics
The pharmacokinetic profile of this compound can be influenced by various patient-specific factors. Understanding these factors is essential for individualizing therapy and minimizing the risk of toxicity.
Impact of Patient Demographics (Age, Body Weight)
Patient demographics, particularly age and body weight, have been shown to influence the pharmacokinetics of cardiac glycosides, including this compound. abdn.ac.uk
Age: In geriatric patients, the pharmacokinetics of this compound are notably affected. nih.gov A study investigating this compound in this population found that age, along with serum creatinine and body weight, was a key factor in calculating the appropriate standard dose. nih.gov The age-related decline in renal function is a significant contributor to altered drug excretion. abdn.ac.uk
Body Weight: Body weight is a major determinant of drug distribution. abdn.ac.uk For this compound in geriatric patients, body weight is a crucial variable in pharmacokinetic calculations. nih.gov Specifically for digoxin, its volume of distribution is mainly related to lean body mass. revistafarmaciahospitalaria.es In obese patients, the volume of distribution of digoxin best correlates with ideal body weight rather than actual body weight, as it does not distribute significantly into adipose tissue. mhmedical.com
| Patient Factor | Influence on this compound Pharmacokinetics | Research Finding |
| Age | Affects calculation of standard dose in the elderly. nih.gov | Age-related decline in renal function impacts excretion. abdn.ac.uk |
| Body Weight | A key variable in pharmacokinetic calculations, especially for distribution. nih.govabdn.ac.uk | Digoxin's (active metabolite) distribution is related to lean body mass. revistafarmaciahospitalaria.es |
This table outlines the influence of age and body weight on the pharmacokinetics of this compound based on available research.
Influence of Organ System Dysfunction (Renal Impairment, Hepatic Cirrhosis)
The pharmacokinetics of this compound are significantly altered by dysfunction in key organ systems, particularly the kidneys and the liver. These alterations can substantially affect drug exposure and response.
Renal Impairment
Renal impairment has a pronounced effect on the elimination of this compound and its primary active metabolite, digoxin. Studies have demonstrated a clear correlation between creatinine clearance (CLcr), a marker of renal function, and the clearance of these compounds. nih.gov In a study involving 24 patients with varying degrees of renal function, both the renal clearance of beta-methyldigoxin and digoxin were significantly correlated with creatinine clearance. nih.gov Notably, the slope of the regression line for beta-methyldigoxin was only 44% of that for digoxin, indicating a different renal handling profile compared to its metabolite. nih.gov
Urinary excretion of the total drug (this compound plus digoxin) is significantly reduced in patients with a creatinine clearance below 50 mL/minute/1.48 m². nih.gov Furthermore, the steady-state volume of distribution (Vss) of this compound tends to decrease as creatinine clearance falls. nih.govjst.go.jp However, in patients on hemodialysis, the Vss shows large interindividual variability. nih.gov Key pharmacokinetic parameters are also influenced, with studies showing significant relationships between creatinine clearance and total body clearance, area under the curve (AUC), and volume of distribution at a steady state. jst.go.jp
| Pharmacokinetic Parameter | Correlation with CLcr | Significance (P-value) |
|---|---|---|
| Renal Clearance of Beta-MD | r = 0.820 | P < 0.001 |
| Renal Clearance of Digoxin | r = 0.822 | P < 0.01 |
| Total Body Clearance | r = 0.446 | P < 0.05 |
| Area Under the Curve (AUC) | r = -0.639 | P < 0.001 |
| Volume of Distribution (Vss) | r = 0.738 | P < 0.001 |
Hepatic Cirrhosis
Liver cirrhosis substantially alters this compound's pharmacokinetics primarily by impairing its metabolism. This compound is demethylated in the liver to digoxin. mims.com In patients with hepatic cirrhosis, this metabolic pathway is hindered. mims.comnih.gov A prospective randomized study comparing patients with stable liver cirrhosis to healthy volunteers revealed significant differences in this compound handling. nih.govnih.gov
In patients with cirrhosis treated with this compound, total serum digoxin concentrations (measuring both this compound and its metabolite) were significantly higher than in healthy volunteers. nih.govnih.gov This is attributed to reduced hepatic demethylation. nih.gov High-performance liquid chromatography (HPLC) analysis showed that in cirrhotic patients, the proportion of unmetabolized beta-methyldigoxin in the serum averaged 77.7% of the total glycoside concentration, compared to only 37.5% in healthy volunteers. nih.govnih.gov This impaired metabolism leads to a reduced this compound clearance and a smaller volume of distribution in individuals with cirrhosis. nih.gov
| Subject Group | Average Proportion of Serum Beta-Methyldigoxin (as % of Total Digoxin Concentration) |
|---|---|
| Patients with Liver Cirrhosis | 77.7% |
| Healthy Volunteers | 37.5% |
Genetic Polymorphisms Affecting Drug Transport Proteins (e.g., P-glycoprotein)
Genetic variations in genes encoding drug transport proteins can influence the pharmacokinetics of this compound. A key transporter is P-glycoprotein (P-gp), an efflux pump encoded by the ABCB1 (also known as MDR1) gene. nih.govnih.gov P-glycoprotein is expressed in critical tissues like the intestine, liver, kidneys, and the blood-brain barrier, where it actively transports substrates out of cells. nih.govmedsci.org
This compound, like its metabolite digoxin, is a substrate for P-gp. nih.gov Research has investigated the impact of single nucleotide polymorphisms (SNPs) in the ABCB1 gene, such as 3435C>T and 2677G>A,T, on the serum concentrations of these glycosides. nih.gov One study evaluated the effect of these polymorphisms and the co-administration of P-gp inhibitors on steady-state serum concentrations in patients with congestive heart failure. The study found that co-administration of P-gp inhibitors led to significantly higher minimum steady-state serum concentrations (Cmin,ss) of both digoxin and methyldigoxin. nih.gov However, in that particular study, no significant influence of the ABCB1 2677G>A,T and C3435C>T polymorphisms on digoxin concentration was noted, suggesting that the presence of P-gp inhibitors was a more clinically relevant factor. nih.gov
The C3435T polymorphism is a silent mutation that has been associated in other studies with lower intestinal P-gp expression and altered pharmacokinetics of other P-gp substrates. nih.govsmw.ch The conflicting findings highlight the complexity of predicting pharmacokinetic outcomes based on genotype alone, as other factors likely play a significant role. nih.govnih.gov
| Drug | Cmin,ss without P-gp Inhibitor (mean ± SD) | Cmin,ss with P-gp Inhibitor (mean ± SD) | Significance (p-value) |
|---|---|---|---|
| Digoxin | 0.524 ± 0.281 | 0.868 ± 0.348 | p < 0.002 |
| Methyldigoxin | 0.908 ± 0.358 | 1.280 ± 0.524 | p < 0.02 |
Analysis of Inter-individual Variability in Pharmacokinetic Parameters
The pharmacokinetics of cardiac glycosides like this compound are characterized by significant inter-individual variability. nih.govinnovareacademics.in This variability means that a standard dose can result in sub-therapeutic or toxic concentrations in different individuals. nih.gov The sources of this variability are numerous and can be categorized as intrinsic factors (e.g., genetics, age, disease states) and extrinsic factors (e.g., co-administered drugs). nih.gov
For this compound specifically, large inter-individual variability has been observed in key pharmacokinetic parameters. For instance, in hemodialysis patients, the steady-state volume of distribution showed considerable variation among individuals. nih.gov Research on its metabolite, digoxin, which shares many pharmacokinetic properties, has more extensively detailed these sources of variability. Systematic reviews of digoxin studies have identified weight, age, kidney function, and the presence of heart failure as the most common predictors of clearance. nih.gov Genetic factors, such as polymorphisms in the ABCB1 gene, also contribute to this variability, although their clinical impact can be complex to determine. nih.gov Understanding the mechanistic basis for this variability is crucial for moving towards more personalized medicine. nih.govplos.org
Pharmacokinetic Modeling and Simulation
Application of Population Pharmacokinetic Models for Predictive Research
Population pharmacokinetic (PopPK) modeling is a powerful tool used to characterize the pharmacokinetics of a drug within a target population and to identify the sources of variability. nih.govplos.org These models use a nonlinear mixed-effect modeling approach to analyze data from multiple individuals simultaneously, allowing for the quantification of both typical pharmacokinetic parameters and inter-individual variability. plos.org
While specific PopPK models for this compound are not extensively detailed in the literature, numerous models have been developed for its active metabolite, digoxin. nih.govinnovareacademics.inrevistafarmaciahospitalaria.es These models serve as a valuable surrogate for understanding the predictive research applications for this compound. Typically, the pharmacokinetics of digoxin are described by a one- or two-compartment model. nih.govinnovareacademics.in
The primary application of these PopPK models is to identify covariates that significantly influence drug disposition. nih.gov For digoxin, PopPK studies have consistently identified creatinine clearance, body weight, and age as significant covariates affecting its clearance and volume of distribution. nih.govrevistafarmaciahospitalaria.es By incorporating these covariates, the models can help explain a portion of the inter-individual variability. innovareacademics.in The resulting models can be used for simulation purposes, such as predicting drug concentrations under different dosing scenarios or in specific patient populations (e.g., those with renal impairment), thereby guiding dosage optimization for better therapeutic outcomes. innovareacademics.in
Clinical Efficacy and Therapeutic Applications: Research Perspectives
Research into Metildigoxin Efficacy in Specific Cardiac Pathologies
Studies have investigated the effectiveness of this compound in key cardiac conditions where digitalis glycosides are traditionally considered.
Research indicates that this compound is utilized in the management of chronic heart failure. It is reported to contribute to improved cardiac output and a reduction in associated symptoms such as shortness of breath and fatigue. wikipedia.org Clinical studies have provided evidence for the efficacy of this compound in managing the symptoms of heart failure. nih.gov A double-blind study evaluating the efficacy of this compound compared to digoxin (B3395198) in congestive heart failure concluded that this compound is practically useful in clinical medicine. wikipedia.org Findings from clinical studies have suggested that achieving therapeutic serum levels of this compound correlates with improved clinical outcomes in patients with heart failure. nih.gov One case study mentioned a significant improvement in ejection fraction in a patient with chronic heart failure treated with this compound. nih.gov
This compound is employed in the treatment of certain types of cardiac arrhythmias, specifically atrial fibrillation and atrial flutter. wikipedia.org Its mechanism of action, which includes increasing vagal tone and reducing sympathetic activity, contributes to the control of heart rate, which is particularly beneficial in these conditions. wikipedia.org
Management of Congestive Heart Failure (Acute and Chronic)
Methodologies for Comprehensive Clinical Outcome Assessment
The assessment of this compound's clinical efficacy has involved various research methodologies designed to provide robust evidence of its effects.
Double-blind, randomized controlled trials (RCTs) are considered a gold standard for evaluating therapeutic interventions. ifremer.fr A multiclinical double-blind study was conducted to examine the efficacy of this compound on congestive heart failure, comparing it to digoxin. wikipedia.org This study utilized a group comparison method after patients achieved digitalization. wikipedia.org Another blinded clinical trial investigated methyldigoxin alongside other treatments in Irish Wolfhounds with cardiac conditions. The PROVED trial, a randomized, double-blind, placebo-controlled multicenter study, assessed the effect of digoxin withdrawal in patients with mild to moderate chronic heart failure in sinus rhythm, providing insights into the efficacy of digitalis glycosides in this population.
Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids to individualize dosage regimens and optimize clinical outcomes.,, TDM is particularly relevant for drugs with a narrow therapeutic index. A notable study on this compound utilized TDM data to assess its effectiveness and dosing regimens in hospitalized patients. nih.gov This study indicated that maintaining therapeutic serum levels of this compound correlated with improved clinical outcomes. nih.gov TDM aims to maintain plasma drug concentrations within a targeted therapeutic range.,
Drug Interactions and Toxicological Considerations in Metildigoxin Research
Pharmacokinetic Drug-Drug Interactions
Pharmacokinetic interactions can significantly impact the absorption, distribution, metabolism, and excretion of Metildigoxin, leading to altered serum concentrations. mdpi.com
Interactions Affecting this compound Clearance and Serum Levels (e.g., Amiodarone (B1667116), Quinidine, Verapamil (B1683045), Rifampicin)
Several medications can influence the clearance and, consequently, the serum levels of this compound. Drugs such as amiodarone, quinidine, and verapamil have been shown to increase this compound levels by reducing its clearance. patsnap.comresearchgate.net This necessitates dose adjustments and close monitoring of drug levels when these medications are co-administered. patsnap.com Research indicates that amiodarone and this compound combined were classified as requiring a modified regimen in a risk rating system for drug-drug interactions that increase the incidence of long QT syndrome. nih.govresearchgate.net Rifampicin may reduce serum concentrations of digitalis glycosides. drugfuture.com
Interactions Modulating this compound Absorption (e.g., Antacids, Cholestyramine)
The absorption of this compound can be modulated by other substances in the gastrointestinal tract. Certain medications like antacids and cholestyramine can reduce the absorption of this compound, potentially leading to subtherapeutic levels and reduced efficacy. patsnap.comdrugbank.com Cholestyramine, a bile acid sequestrant, binds to substances in the intestine, which can interfere with the absorption of other oral medications, including digitalis glycosides. droracle.ainih.govhres.ca Studies on digoxin (B3395198), a closely related cardiac glycoside, have shown that cholestyramine can enhance its elimination by interrupting enterohepatic recycling. droracle.ai
Influence of Medications Affecting Renal Function (e.g., NSAIDs, Aminoglycosides)
This compound is primarily excreted by the kidneys, making its elimination susceptible to alterations by medications affecting renal function. patsnap.commims.com Drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) and certain antibiotics like aminoglycosides can alter this compound excretion, increasing the risk of toxicity. patsnap.com Aminoglycosides are known to cause nephrotoxicity, which can decrease their own clearance and potentially affect the excretion of other renally cleared drugs. nih.govresearchgate.netmdpi.com It is crucial to review all medications a patient is taking that may interact with this compound and monitor patients closely, especially when initiating or discontinuing drugs that can affect renal function. patsnap.com
Pharmacodynamic Drug-Drug Interactions and Resultant Synergistic or Antagonistic Effects
Pharmacodynamic interactions occur when the pharmacological effect of this compound is altered by the influence of another drug, potentially leading to synergistic, additive, or antagonistic effects. mdpi.comnih.gov These interactions can occur at the same target or through alternate pathways. nih.gov For example, diuretics, particularly potassium-depleting ones like furosemide, can increase the risk of this compound toxicity by exacerbating hypokalemia, as hypokalemia increases the affinity of cardiac glycosides for the sodium-potassium ATPase pump. patsnap.combjcardio.co.uk Calcium can increase the arrhythmogenic and cardiotoxic activities of this compound. drugbank.com Certain herbal preparations containing cardiac glycosides may also have additive effects with this compound. mims.com
Mechanisms of this compound-Induced Toxicity
This compound toxicity is a serious concern due to its narrow therapeutic window. patsnap.com The primary mechanism of toxicity is an extension of its therapeutic action on the sodium-potassium ATPase pump. bjcardio.co.uknih.gov
Cardiac Arrhythmogenesis and Conduction Abnormalities (Ventricular Tachycardia, Fibrillation, Bradycardia, Conduction Defects)
One of the most serious manifestations of this compound toxicity is cardiac toxicity, which can present as various types of arrhythmias and conduction abnormalities. mims.com With toxic concentrations, cardiac glycosides like this compound can cause arrhythmias due to increased cell excitability and decreased resting potential, leading to afterdepolarizations and aftercontractions. nih.gov This can result in almost every type of arrhythmia, including premature ventricular contractions, ventricular tachycardia, and ventricular fibrillation. mims.comnih.gov Bradycardia and conduction defects, such as various degrees of AV block, can also occur, likely due to excessive activation of the vagus nerve and inhibition of the sympathetic nervous system. bjcardio.co.uknih.gov Bidirectional ventricular tachycardia is considered a pathognomonic rhythm for cardiac glycoside toxicity. nih.gov Cardiac arrhythmias are a leading cause of death in cases of cardiac glycoside toxicity. nih.gov
Central Nervous System Manifestations of Toxicity (e.g., Dizziness, Confusion, Visual Disturbances)
This compound toxicity can manifest with various central nervous system (CNS) effects. These include dizziness, confusion, and visual disturbances. patsnap.compatsnap.com Visual disturbances reported include blurred or yellow vision (xanthopsia). patsnap.com In some instances, patients on this compound have reported headaches and lethargy. patsnap.com It is important to note that in elderly patients, these CNS effects might be misinterpreted as symptoms of dementia or other cognitive impairments, highlighting the need for careful monitoring and evaluation. patsnap.com
Gastrointestinal Adverse Effects (e.g., Nausea, Vomiting, Diarrhea, Abdominal Pain)
Gastrointestinal (GI) disturbances are common side effects associated with this compound and can be an early indicator of toxicity. patsnap.comgoodrx.com These effects include nausea, vomiting, diarrhea, and abdominal pain. patsnap.comgoodrx.commims.com Loss of appetite has also been reported as a symptom of digitalis toxicity. patsnap.comdrugs.com While these symptoms may decrease as the body adjusts to the medication, persistent GI issues warrant discussion with a healthcare provider as they might suggest the need for dosage adjustment or an alternative treatment. patsnap.com
Role of Electrolyte Imbalances in Potentiating Toxicity Risk
Electrolyte imbalances are a critical factor that can increase the risk of this compound toxicity. patsnap.comrecapem.com this compound can influence the levels of various electrolytes, particularly potassium and magnesium. patsnap.com
Impact of Hypokalemia, Hyperkalemia, and Hypomagnesemia
Both hypokalemia (low potassium levels) and hyperkalemia (high potassium levels) can elevate the risk of arrhythmias and other cardiac complications in patients taking this compound. patsnap.comrecapem.comnih.gov Hypokalemia is considered more common and concerning in the context of digoxin toxicity. recapem.com When potassium levels are low, more potassium-binding sites on the Na/K-ATPase are available for digoxin to bind, effectively increasing the drug's concentration within the heart. recapem.com Severe hypokalemia can also reduce the efficacy of the Na/K pump, making it more susceptible to inhibition by digoxin. recapem.com Similarly, hypomagnesemia (low magnesium levels) can predispose patients to cardiac complications as magnesium is a cofactor for the Na/K ATPase exchange. patsnap.comrecapem.com Hypomagnesemia has similar inhibitory effects on the Na/K pump as hypokalemia. recapem.com Hypercalcemia can also increase sensitivity to digoxin, making toxicity more likely even at lower serum concentrations. nih.govemcrit.org Regular monitoring of electrolyte levels is essential for patients on this compound to mitigate these risks. patsnap.com
Toxicological Studies and Risk Assessment Methodologies
Toxicological research on this compound involves various approaches to understand its effects and assess risks.
Post-mortem Distribution Analysis in Overdose Cases
Post-mortem distribution analysis in overdose cases provides insights into how this compound and its metabolites are distributed within the body after death. In a case of unintentional lethal overdose with beta-metildigoxin in an infant, analysis using liquid chromatography tandem mass spectrometry revealed the distribution of beta-metildigoxin and its metabolites, including digoxin, digoxigenin (B1670575), and digoxigenin-monodigitoxoside. nih.gov Measured concentrations of beta-metildigoxin and digoxin in peripheral blood were 40.2 ng/ml and 25.6 ng/ml, respectively. nih.gov Tissue distribution analysis showed the highest concentrations in kidney tissue and gastric content. nih.gov The metabolite digoxigenin-monodigitoxoside was detected in heart blood, duodenal content, gastric content, and fat tissue, while digoxigenin was found only in gastric content. nih.gov
Application of Predictive Toxicology Models (e.g., Machine Learning on Tox21 Datasets for Hepatotoxicity)
Predictive toxicology models, including those utilizing machine learning, are increasingly applied to assess the potential toxicity of compounds. While specific studies applying machine learning on Tox21 datasets solely for this compound-induced hepatotoxicity were not explicitly found in the search results, research has demonstrated the application of machine learning models on Tox21 data for predicting various toxicity endpoints, including hepatotoxicity. mdpi.comnih.govbiorxiv.org The Tox21 program involves screening a large number of compounds against a panel of in vitro assays related to nuclear receptor and stress response pathways. mdpi.combiorxiv.org Machine learning models, such as random forests and deep learning, have been employed to predict toxicological outcomes based on this data and chemical structure information. mdpi.comnih.govbiorxiv.org These models aim to identify compounds that may interact with specific toxic pathways and assess their potential for adverse effects like hepatotoxicity. mdpi.comnih.gov The development of ensemble models integrating machine learning and deep learning algorithms using various molecular features has shown promise in improving hepatotoxicity predictions. nih.gov
Metabolism and Biotransformation Pathways
Hepatic Metabolism of Metildigoxin
The liver plays a central role in the metabolism of this compound. mims.comwikipedia.org A significant metabolic pathway involves the removal of a methyl group. mims.comfishersci.nlnih.govwikipedia.org
Demethylation Process Leading to Digoxin (B3395198) Formation
A primary metabolic fate of this compound is its demethylation, resulting in the formation of digoxin. fishersci.nlnih.gov This process predominantly occurs in the liver. mims.comnih.gov Research indicates that impaired hepatic function, such as in cases of cirrhosis, can lead to a reduction in the demethylation of this compound to digoxin. wikipedia.orgnih.gov This reduced metabolic capacity in individuals with hepatic impairment results in higher serum concentrations of this compound compared to healthy individuals. wikipedia.orgnih.gov For instance, a study comparing patients with cirrhosis and healthy volunteers found that the proportion of this compound in serum averaged 77.7% of the total digoxin concentration in cirrhotic patients, whereas it was only 37.5% in healthy volunteers. wikipedia.org
Characterization of Specific Hepatic Enzymes and Metabolic Pathways Involved
While the liver is established as the primary site for this compound metabolism, including demethylation mims.comwikipedia.orgnih.gov, specific hepatic enzymes directly responsible for the demethylation of this compound are not explicitly detailed in the available information. General drug metabolism in the liver involves a range of enzymes, including the cytochrome P450 (CYP450) system, which is crucial for many phase I reactions like oxidation, reduction, and hydrolysis. wikipedia.orgctdbase.orgnih.govfishersci.cawikipedia.orgnih.govuni.lu However, the direct involvement of specific CYP450 isoforms or other enzymes in the demethylation of this compound is not clearly characterized in the search results.
Other Metabolic Transformations and Metabolite Identification
In addition to hepatic demethylation, this compound undergoes other metabolic transformations, leading to the formation of various metabolites. mims.comwikipedia.org
Oxidation and Reduction Reactions of this compound
Phase I metabolism generally includes oxidation and reduction reactions, which introduce or expose functional groups on the drug molecule. mims.comwikipedia.orgctdbase.orgnih.gov While the search results mention these reaction types as part of general drug metabolism, specific details regarding the direct oxidation or reduction reactions of this compound are not provided. However, digoxin, a major metabolite of this compound, is known to undergo reduction of its lactone ring to form dihydrodigoxin, which is considered relatively inactive.
Investigation of Enterohepatic Recirculation of this compound and its Metabolites
Enterohepatic recirculation, the process by which a substance is secreted in the bile and subsequently reabsorbed from the intestine, has been reported for this compound. This recirculation can influence the pharmacokinetic profile of the compound. For digoxin, a key metabolite, studies in humans have estimated the amount involved in enterohepatic circulation to be around 6.5% of the administered dose, with biliary excretion being the primary source of digoxin found in stool. Although biliary excretion of digoxin can be substantial, the enterohepatic cycle appears to be of minor importance for digoxin itself.
Impact of Pathophysiological Conditions on this compound Metabolism (e.g., Liver Dysfunction)
Liver dysfunction, particularly in conditions like cirrhosis, has a notable impact on the metabolism and pharmacokinetics of this compound. This compound undergoes hepatic demethylation to form digoxin mims.com. This metabolic pathway is reduced in patients with cirrhosis mims.com.
Studies have shown that in patients with cirrhosis, the levels of this compound in the serum are statistically significantly higher compared to healthy volunteers nih.gov. The reduced hepatic metabolism, specifically the impaired demethylation of beta-methyldigoxin to digoxin, is responsible for these higher levels nih.gov.
Research comparing this compound and beta-acetyldigoxin (B194529) in patients with cirrhosis and healthy volunteers demonstrated distinct pharmacokinetic changes. In patients with cirrhosis treated with this compound, the proportion of serum beta-methyldigoxin averaged 77.7% of the total digoxin concentration, while in healthy volunteers, this proportion was only 37.5% nih.gov. This indicates a significantly reduced conversion of this compound to digoxin in the presence of liver impairment nih.gov.
The reduced hepatic metabolism in cirrhotic patients leads to changes in this compound pharmacokinetics, including a reduced this compound clearance and a smaller distribution volume nih.gov. These alterations in clearance and distribution contribute to the elevated serum concentrations of this compound observed in individuals with impaired liver function nih.gov.
Liver disease can cause multiple pathophysiologic changes that influence drug disposition, including decreased hepatic blood flow, extrahepatic and intrahepatic blood shunting, and loss of hepatocytes, all of which can alter the ability to metabolize drugs childrenliverindia.org. While the impact on drug metabolism related to liver disease is often due to cirrhosis, changes in certain cytochrome P450 enzymes can occur, mostly in later stages psychopharmacologyinstitute.com. The capacity for the liver to metabolize drugs depends on hepatic blood flow and liver enzyme activity childrenliverindia.org.
Data from a study comparing this compound pharmacokinetics in patients with cirrhosis and healthy volunteers is summarized below:
| Parameter | Patients with Cirrhosis (Mean %) | Healthy Volunteers (Mean %) | Statistical Significance |
| Proportion of serum beta-methyldigoxin | 77.7 | 37.5 | Statistically significant |
Note: Data derived from a study measuring the ratio of beta-methyldigoxin/digoxin in serum. nih.gov
These findings highlight that impaired liver function, as seen in cirrhosis, substantially affects the metabolic conversion of this compound, leading to altered pharmacokinetics and higher serum concentrations of the parent compound nih.gov.
Analytical Methodologies for Metildigoxin Research
Advanced Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry, represent the cornerstone of metildigoxin analysis in various research settings. These methods offer the necessary separation power to distinguish this compound from structurally similar compounds and matrix interferences, coupled with the sensitivity and specificity of mass spectrometric detection.
Development and Validation of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Methods
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred technique for the analysis of this compound in biological samples due to its speed, sensitivity, and specificity. The development of UPLC-MS/MS methods for this compound involves optimizing chromatographic separation and mass spectrometric detection parameters.
A typical UPLC-MS/MS method for this compound in whole blood involves using a narrow-bore column with small particle size, such as an ACQUITY UPLC HSS T3 column (2.1 × 100 mm; 1.8 μm), maintained at a controlled temperature, for instance, 35°C. nih.govnih.govresearchgate.net The mobile phase composition is carefully selected to ensure adequate retention and separation of this compound. For example, a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) solution has been successfully employed. nih.govnih.govresearchgate.net The flow rate is optimized for the UPLC system, often around 0.3 mL/min, allowing for rapid analysis times. nih.govnih.govresearchgate.net
Mass spectrometric detection is typically performed using positive mode electrospray ionization (ESI), focusing on specific ion transitions for this compound and an appropriate internal standard (such as d3-digoxin) to ensure accurate quantification. nih.govnih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode enhances selectivity by monitoring specific fragmentation pathways of the target analytes.
Optimization of Solid-Phase Extraction (SPE) Protocols for Sample Preparation
Sample preparation is a critical step in the analysis of this compound in biological matrices, as it involves isolating and concentrating the analyte while removing interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering efficient extraction and sample clean-up. nih.govnih.govresearchgate.netscharlab.com
Optimization of SPE protocols for this compound involves selecting the appropriate sorbent material, conditioning and equilibration steps, sample loading conditions, washing steps to remove interferences, and elution conditions to recover the analyte. For the analysis of this compound in whole blood, Oasis HLB columns are commonly used SPE sorbents. nih.govnih.govresearchgate.net The SPE procedure typically involves conditioning the column with solvents like methanol (B129727) and water, followed by an ammonium acetate (B1210297) solution. nih.govnih.govresearchgate.net After loading the prepared sample, the column is washed to remove matrix components, and this compound is eluted using a suitable solvent mixture, such as chloroform:2-propanol. nih.govnih.govresearchgate.net The eluent is then evaporated, and the residue is reconstituted in a small volume of mobile phase for UPLC-MS/MS analysis. nih.govnih.govresearchgate.net Efficient SPE protocols are crucial for achieving satisfactory recovery rates and minimizing matrix effects, which can impact the accuracy and sensitivity of the subsequent chromatographic analysis. nih.govnih.govresearchgate.netresearchgate.net
Method Validation for Robust Quantitative Analysis in Diverse Biological Matrices (e.g., Whole Blood, Tissue Samples)
Method validation is an essential process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose, particularly when analyzing this compound in complex biological matrices like whole blood and tissue samples. nih.govscispace.comifremer.frup.ac.za Validation confirms that the method can consistently provide accurate and precise results within a defined range of concentrations.
Validation studies for this compound analysis in biological matrices typically assess several key parameters to demonstrate the method's performance characteristics. nih.govnih.govresearchgate.nettechnologynetworks.com
Assessment of Sensitivity, Linearity, Accuracy, and Precision
Sensitivity: Sensitivity refers to the lowest concentration of this compound that can be reliably detected and quantified. This is typically determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). For a validated UPLC-MS/MS method, an LOD of 0.09 ng/mL and an LOQ of 0.28 ng/mL for this compound in whole blood have been reported, indicating high sensitivity. nih.govnih.govresearchgate.nettechnologynetworks.com
Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a specific range. A method is considered linear if the calibration curve shows a strong correlation between the measured signal and the known concentrations of this compound standards spiked into the biological matrix. A linear range of 0.3–10 ng/mL for this compound in whole blood has been established for a UPLC-MS/MS method. nih.govnih.govresearchgate.nettechnologynetworks.com
Accuracy: Accuracy measures how close the measured concentration is to the true concentration of this compound in a sample. It is typically assessed by analyzing quality control samples prepared at different concentrations within the linear range. Accuracy is often expressed as the percentage recovery of the spiked concentration.
Precision: Precision refers to the reproducibility of the analytical method. It is evaluated by analyzing replicate samples and is expressed as the relative standard deviation or coefficient of variation (CV). Both intra-day (within the same day) and inter-day (on different days) precision are assessed. For a validated UPLC-MS/MS method for this compound in whole blood, intra- and inter-day precision CVs of ≤10% have been demonstrated, indicating good reproducibility. nih.govnih.govresearchgate.nettechnologynetworks.com
Recovery is another important parameter assessed during validation, representing the efficiency of the extraction process. For this compound in whole blood using SPE, recovery rates ranging from 62% to 94% have been reported. nih.govnih.govresearchgate.nettechnologynetworks.com
Table 1 summarizes typical validation parameters for a UPLC-MS/MS method for this compound in whole blood.
| Validation Parameter | Value/Range (Whole Blood) | Reference |
| Linear Range | 0.3 – 10 ng/mL | nih.govnih.govresearchgate.nettechnologynetworks.com |
| LOD | 0.09 ng/mL | nih.govnih.govresearchgate.nettechnologynetworks.com |
| LOQ | 0.28 ng/mL | nih.govnih.govresearchgate.nettechnologynetworks.com |
| Recovery | 62 – 94% | nih.govnih.govresearchgate.nettechnologynetworks.com |
| Intra-day Precision | ≤ 10% CV | nih.govnih.govresearchgate.nettechnologynetworks.com |
| Inter-day Precision | ≤ 10% CV | nih.govnih.govresearchgate.nettechnologynetworks.com |
Applications in Forensic Toxicology and Pharmacological Research
The analytical methodologies developed and validated for this compound are crucial for its application in various fields, particularly in forensic toxicology and pharmacological research.
In forensic toxicology, sensitive and specific methods like UPLC-MS/MS are essential for the detection and quantification of this compound in biological samples collected in cases of suspected poisoning or overdose. nih.govnih.govresearchgate.netnih.govpatsnap.commedcraveonline.com The ability to accurately determine this compound concentrations in postmortem blood and tissue samples aids forensic investigations in determining the cause of death. nih.govnih.govresearchgate.netnih.govpatsnap.com Analysis in different matrices, such as whole blood and various tissues, can provide insights into the distribution of this compound in the body. nih.govpatsnap.com
In pharmacological research, these analytical methods are vital for studying the behavior of this compound in biological systems. This includes investigating its metabolism and distribution. nih.govpatsnap.com Accurate quantification in biological matrices allows researchers to understand how this compound is processed and eliminated by the body, contributing to the broader understanding of its pharmacological profile.
Comparative Pharmacological Studies of Metildigoxin
Comparative Efficacy with Digoxin (B3395198) and Other Cardiac Glycosides
Metildigoxin is a cardiac glycoside used in the treatment of congestive heart failure and cardiac arrhythmias, similar to digoxin wikipedia.orgnih.gov. Cardiac glycosides, including digoxin, exert positive inotropic activity by increasing the force of myocardial contraction and reduce conductivity through the atrioventricular (AV) node mims.com.
Head-to-Head Clinical Trials in Heart Failure and Arrhythmias
While the search results indicate that this compound is used for heart failure and arrhythmias wikipedia.orgnih.gov, detailed outcomes of specific head-to-head clinical trials comparing its efficacy directly against digoxin or other cardiac glycosides were not extensively provided within the given snippets. Digoxin itself has shown effectiveness in a proportion of patients treated for heart failure and is used to control ventricular rate in atrial fibrillation nih.govwikidoc.org. Digitoxin (B75463) is presumed to be similarly effective for heart failure, although its evidence base is noted as not being as strong as digoxin's wikidoc.org.
Pharmacodynamic Equivalence Assessments
The mechanism of action for cardiac glycosides like digoxin involves increasing myocardial contractility and reducing AV node conductivity mims.com. This compound, being closely related to digoxin with only a minor structural difference, is expected to share a similar pharmacodynamic profile wikipedia.org. Specific assessments detailing the pharmacodynamic equivalence between this compound and other glycosides were not detailed in the provided search results.
Comparative Pharmacokinetics with Digoxin and Other Digitalis Glycosides
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are key differentiators among cardiac glycosides.
Comparison of Absorption Rates and Systemic Disposition
The search results provide some pharmacokinetic data for digoxin, noting its oral bioavailability is approximately 63% for tablets and 75% for oral solution mims.com. Digoxin is about 25% bound to plasma proteins wikipedia.org. Digitoxin, in comparison, is almost completely absorbed from the gut (98-100% oral bioavailability) and is highly bound to plasma proteins (90-97%) wikipedia.org. Information specifically detailing the absorption rates and systemic disposition of this compound in direct comparison to digoxin was not available in the provided snippets.
Comparative Safety and Toxicity Profiles
Digitoxin exhibits similar toxic effects to digoxin, including anorexia, nausea, vomiting, diarrhea, confusion, visual disturbances, and cardiac arrhythmias wikidoc.org. Antidigoxin antibody fragments, used to treat digoxin poisoning, are also effective in cases of serious digitoxin toxicity wikidoc.org. While this compound is closely related to digoxin wikipedia.org, specific details regarding its comparative safety and toxicity profile relative to digoxin or digitoxin were not extensively provided in the search results.
Research into Relative Therapeutic Advantages and Disadvantages of this compound
Research indicates that this compound exhibits a more rapid and complete gastrointestinal absorption compared to digoxin jodrugs.comnih.gov. Studies in healthy volunteers showed that peak plasma levels of this compound occurred within 15-30 minutes following oral administration, whereas digoxin peak levels were observed after 45-75 minutes nih.gov. The area under the plasma level-time curve was consistently greater for this compound, even at smaller doses, suggesting higher biological availability nih.gov.
This faster absorption translates to a more rapid onset of action. Studies utilizing systolic time intervals in patients with congestive heart failure demonstrated that orally administered this compound began acting after 20 minutes, with peak action evident at 45 minutes. In contrast, oral digoxin acted after 2 hours, reaching its peak action after 8 hours nih.gov. Intravenous administration of this compound showed an almost immediate action nih.gov.
Despite the differences in absorption and onset, comparative studies on the magnitude of the inotropic (contractility-enhancing) response have shown similar efficacy between this compound and digoxin. Measured by parameters such as the reduction in PEP/LVET ratio and increase in ejection fraction, the magnitude of response to both drugs was found to be the same nih.gov. A double-blind study comparing this compound and digoxin in patients with congestive heart failure found both drugs to be similarly effective after two weeks of treatment nih.govjst.go.jp. This suggests that this compound may serve as a viable alternative with comparable therapeutic outcomes in managing heart failure .
In the context of atrial fibrillation, open cross-over studies have reported similar efficacy between this compound (0.2 to 0.3 mg daily) and digoxin (0.25 to 0.5 mg daily) in controlling the ventricular response jodrugs.com. Another study also reported comparable efficacy in slowing the ventricular rate at rest in decompensated patients with atrial fibrillation jodrugs.com. However, during exercise, heart rate was slightly but significantly higher in patients receiving digoxin jodrugs.com.
A notable disadvantage of this compound compared to digoxin is its metabolism. This compound undergoes significant hepatic metabolism, including demethylation to digoxin jodrugs.comresearchgate.net. This is particularly relevant in patients with liver disease, such as cirrhosis, where reduced hepatic metabolism can lead to changes in this compound pharmacokinetics, including reduced clearance and a smaller volume of distribution jodrugs.com. Higher total serum glycoside levels have been reported in cirrhotic patients receiving oral this compound compared to individuals with normal hepatic function jodrugs.com. Therefore, dose reductions of this compound should be considered in patients with liver disease, a consideration not typically required for digoxin unless concomitant renal insufficiency is present, as digoxin is primarily eliminated renally jodrugs.com.
Pharmacokinetic studies have also highlighted significant interindividual variability in this compound clearance rates, influenced by factors such as age, weight, serum creatinine (B1669602) levels, and co-medications researchgate.net. This variability underscores the importance of personalized medicine approaches and therapeutic drug monitoring when using this compound to ensure therapeutic serum levels are maintained and correlated with improved clinical outcomes .
Equivalent doses between this compound and other cardiac glycosides have been estimated based on studies where patients were switched between medications. One study calculated equivalent doses of digoxin, digitoxin, and this compound to be 1 mg, 1.8 mg, and 0.6 mg, respectively jodrugs.com.
Based on the research findings, the relative therapeutic advantages and disadvantages of this compound compared to digoxin can be summarized as follows:
| Feature | This compound | Digoxin | Relative Advantage/Disadvantage of this compound |
| Oral Absorption Rate | Rapid and complete jodrugs.comnih.gov | Slower and less complete nih.gov | Advantage (Faster onset) nih.gov |
| Oral Bioavailability | Higher nih.gov | Lower nih.gov | Advantage |
| Onset of Action (Oral) | Faster (approx. 20 mins) nih.gov | Slower (approx. 2 hours) nih.gov | Advantage |
| Peak Action Time (Oral) | Shorter (approx. 45 mins) nih.gov | Longer (approx. 8 hours) nih.gov | Advantage |
| Magnitude of Inotropic Effect | Similar to Digoxin nih.gov | Similar to this compound nih.gov | No significant difference nih.gov |
| Overall Efficacy (Heart Failure) | Similar to Digoxin in studies nih.govjst.go.jp | Similar to this compound in studies nih.govjst.go.jp | No clear overall advantage demonstrated jodrugs.com |
| Efficacy (Atrial Fibrillation) | Similar to Digoxin for rate control at rest jodrugs.com | Similar to this compound for rate control jodrugs.com | Similar efficacy at rest jodrugs.com |
| Hepatic Metabolism | Significant jodrugs.comresearchgate.net | Less significant jodrugs.com | Disadvantage (Requires dose adjustment in liver disease) jodrugs.com |
| Renal Elimination | Primary, but less than Digoxin jodrugs.comnih.gov | Primary jodrugs.com | Different elimination profile jodrugs.comnih.gov |
| Pharmacokinetic Variability | Significant interindividual variability researchgate.net | Known variability | Requires careful monitoring |
Advanced Research Methodologies and Future Directions
In Silico and Computational Approaches in Metildigoxin Research
Computational methods and in silico studies are playing an increasingly vital role in modern drug discovery and research, offering cost-effective and time-efficient ways to explore molecular interactions, predict pharmacological properties, and identify potential therapeutic pathways. researchgate.netschrodinger.comderpharmachemica.com In the context of this compound, these approaches provide valuable tools for understanding its behavior at a molecular level and predicting its effects within biological systems.
Molecular Modeling and Docking Studies of Ligand-Target Interactions
Molecular modeling and docking studies are fundamental in understanding how a small molecule like this compound interacts with its target proteins, primarily the Na+/K+-ATPase enzyme. patsnap.compatsnap.comderpharmachemica.com These techniques predict the preferred orientation and binding affinity of this compound within the active site of the enzyme. derpharmachemica.com By simulating these interactions, researchers can gain insights into the key residues involved in binding, the nature of the forces stabilizing the complex, and the potential impact of structural modifications on binding efficacy. While specific detailed studies on this compound were not extensively found in the search results, molecular docking is a standard technique applied to cardiac glycosides and their targets. nih.gov Studies on related compounds like digoxin (B3395198) demonstrate the utility of these methods in understanding ligand-protein interactions and guiding the design of new derivatives. researchgate.netmdpi.com
Molecular dynamics simulations, often following docking studies, can provide further insights into the stability of the this compound-target complex over time and the conformational changes that occur upon binding. mdpi.comresearchgate.net This dynamic perspective is crucial for a comprehensive understanding of the molecular basis of this compound's action.
Network Pharmacology for System-Level Pathway Identification
Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and biological systems on a network level. dovepress.comfrontiersin.org Unlike traditional approaches that focus on single drug-single target interactions, network pharmacology seeks to identify the multiple targets of a drug and the interconnected pathways they influence. dovepress.com For this compound, which is known to impact intracellular calcium levels through its primary target, network pharmacology can be used to map the downstream effects on various calcium-dependent signaling pathways and other related biological processes. patsnap.compatsnap.comfrontiersin.orgimrpress.com
By integrating data from various sources, such as gene expression profiles, protein-protein interaction databases, and pathway databases, network pharmacology can help elucidate the system-level effects of this compound and identify potential off-target effects or synergistic interactions with other pathways. dovepress.comfrontiersin.org This approach can reveal a more complete picture of how this compound modulates cardiac function and potentially identify novel therapeutic avenues related to its influence on calcium signaling and other interconnected networks. frontiersin.orgimrpress.com
Machine Learning Applications in Pharmacological and Toxicological Prediction
Machine learning (ML) techniques are increasingly being applied in pharmacology and toxicology for predicting drug properties, efficacy, and potential adverse effects. biomedcentral.comnih.govresearchgate.net For this compound, ML models can be trained on existing datasets to predict its pharmacological activity based on its chemical structure or to forecast potential toxicological outcomes. nih.govresearchgate.net
Given the close structural and mechanistic relationship between this compound and digoxin, ML models developed for digoxin, such as those predicting toxicity based on patient characteristics, can potentially be adapted or serve as a basis for this compound research. nih.gov These models can help identify patient populations who might be more susceptible to variations in response or risk, contributing to a more personalized approach to therapy. nih.gov Furthermore, ML can aid in the identification of molecular descriptors or biological features that are predictive of this compound's efficacy or toxicity, guiding further experimental research. nih.gov
Translational Research and Biomarker Discovery for this compound Therapy
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. nih.govappliedclinicaltrialsonline.comnih.gov In the context of this compound, translational research focuses on moving insights gained from in silico studies, in vitro experiments, and animal models towards clinical understanding and application. This includes identifying and validating biomarkers that can predict patient response to this compound therapy, monitor its effects, or identify individuals at higher risk of adverse outcomes. nih.govascpt.orgprecisionformedicine.com
Biomarkers can take various forms, including genetic markers, molecular signatures, imaging data, or physiological measurements. ascpt.org For this compound, potential biomarkers could be related to the expression or activity of Na+/K+-ATPase, the dynamics of intracellular calcium, or the activation of downstream signaling pathways. patsnap.compatsnap.comfrontiersin.orgimrpress.com Identifying reliable biomarkers is crucial for personalizing this compound therapy, optimizing dosing strategies, and improving patient outcomes. ascpt.orgprecisionformedicine.com The process of biomarker discovery and validation is complex and requires close collaboration between basic scientists, clinical researchers, and industry partners. nih.govappliedclinicaltrialsonline.com
Emerging Research Areas and Potential Novel Applications
Beyond its traditional use in heart failure and arrhythmias, research into this compound and other cardiac glycosides is exploring potential novel applications. patsnap.comtheinsightpartners.com Emerging research areas are investigating the compound's effects on different cellular pathways and in various disease contexts, often driven by findings from high-throughput screening or computational predictions.
Development of Advanced Drug Formulations and Delivery Systems (Academic Research Focus)
Academic research is actively involved in developing advanced drug formulations and delivery systems to improve the pharmacokinetic properties, efficacy, and safety of existing drugs, including cardiac glycosides like this compound. theinsightpartners.com Novel delivery systems, such as nanoparticles, liposomes, or transdermal patches, could potentially offer advantages such as improved bioavailability, reduced dosing frequency, targeted delivery to cardiac tissue, or a more stable release profile. theinsightpartners.com
Research in this area involves exploring different encapsulation techniques, biomaterials, and routes of administration. The goal is to overcome limitations of conventional formulations, potentially leading to improved patient compliance and reduced variability in drug levels. theinsightpartners.com While specific advanced formulations for this compound were not detailed in the search results, the general trend in pharmaceutical research towards novel delivery systems suggests this is a relevant area of academic investigation for compounds like this compound.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 443946 |
| Digoxin | 2723985 |
| Digitoxin (B75463) | 441205 |
| Ouabain | 36375 |
| Proscillaridin | 13999 |
| Salinomycin | 6910847 |
| Niclosamide | 4479 |
Data Table: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 795.45253 | 277.2 |
| [M+Na]+ | 817.43447 | 274.7 |
| [M+NH4]+ | 812.47907 | 275.1 |
| [M+K]+ | 833.40841 | 282.4 |
| [M-H]- | 793.43797 | 269.0 |
| [M+Na-2H]- | 815.41992 | 288.1 |
| [M]+ | 794.44470 | 273.7 |
| [M]- | 794.44580 | 273.7 |
Note: Predicted Collision Cross Section (CCS) values are calculated using CCSbase.
Exploration of this compound's Role in Cellular State Transitions and Disease Pathogenesis
Research into cardiac glycosides, such as digoxin (a closely related compound to this compound), suggests potential roles in influencing cellular state transitions and contributing to the understanding of disease pathogenesis in non-cardiac contexts. Studies have investigated the effects of digoxin on cell proliferation, viability, and the induction of senescence in cancer cell lines, indicating an influence on cellular fate. brieflands.com For instance, digoxin has been shown to inhibit the proliferation of non-small cell lung cancer cells and induce DNA damage and reactive oxygen species (ROS) production. These findings suggest that cardiac glycosides can impact fundamental cellular processes that are critical in disease development and progression, including those related to uncontrolled cell growth and survival.
The mechanism by which cardiac glycosides might influence cellular state transitions in non-cardiac diseases is an area of ongoing investigation. While their primary target is the Na+/K+-ATPase pump, their effects extend to influencing various signaling pathways. researchgate.net For example, cardiac glycosides have been shown to influence pathways such as MAPK/ERK and PI3K/Akt, which are involved in cell growth, proliferation, and survival. researchgate.net
Furthermore, the concept of cellular state transitions is increasingly recognized in the context of disease pathogenesis, particularly in areas like cancer development and drug resistance, where cells can switch between different phenotypes. biorxiv.org While direct research specifically detailing this compound's role in inducing or modulating these transitions in non-cardiac diseases is still developing, the observed effects of related cardiac glycosides on cell proliferation, senescence, and signaling pathways suggest a potential involvement. brieflands.comresearchgate.net The accumulation of oxidative damage products, potentially influenced by agents affecting cellular redox state, has also been implicated in the pathogenesis of various diseases, including cancers. researchgate.netemjreviews.com
Investigation of Potential Repurposing in Non-Cardiac Conditions
The potential repurposing of cardiac glycosides, including this compound, for non-cardiac conditions is an area of growing interest in research. While this compound's established clinical use is in cardiac therapy, the broader class of cardiac glycosides has demonstrated pharmacological versatility extending into areas such as oncology, virology, and immunotherapy. researchgate.net
Preclinical work, largely with digoxin, supports the investigation of cardiac glycosides as potential therapies for a range of non-cardiac conditions. These include gastrointestinal diseases like steatohepatitis (both nonalcoholic and alcohol-associated), obesity and metabolic disorders, autoimmune and inflammatory conditions, malignancy, and viral infections. nih.gov Research indicates that cardiac glycosides may exert anti-inflammatory, antineoplastic, metabolic, and antimicrobial effects. nih.gov
Specifically in the context of cancer, cardiac glycosides are being explored for their anti-inflammatory and immunomodulatory properties. researchgate.netfrontiersin.org They have shown the ability to induce immunogenic cell death, potentially enhancing anti-tumor immune responses. researchgate.net Their selective elimination of senescent tumor cells through Na+/K+-ATPase inhibition is also being investigated for its potential to reduce inflammation and improve outcomes in cancer treatments. researchgate.net Antiviral activities of cardiac glycosides have also been explored against viruses like SARS-CoV-2 and Ebola, with proposed mechanisms involving the disruption of viral entry, replication, and protein synthesis. researchgate.net
While much of the research on repurposing has focused on digoxin, the shared core mechanism of inhibiting the Na+/K+-ATPase suggests that this compound may also possess similar potential in these non-cardiac applications. However, it is crucial to note that research into the repurposing of cardiac glycosides for non-cardiac indications is still in its early stages, and clinical trials are necessary to validate these potential uses. nih.gov
Unresolved Research Questions and Future Trajectories in this compound Studies
Despite its historical use in cardiac therapy, several unresolved research questions and future trajectories exist for this compound studies, particularly concerning its potential beyond traditional indications and its precise mechanisms in diverse cellular contexts.
One key area for future research involves a more detailed understanding of this compound's specific effects on cellular state transitions in various disease models. While related cardiac glycosides show promise in influencing processes like cell proliferation, senescence, and differentiation in non-cardiac cells, the direct impact and underlying mechanisms of this compound in these contexts require further dedicated investigation. brieflands.combiorxiv.org Identifying the specific signaling pathways and molecular targets, beyond the Na+/K+-ATPase, that are modulated by this compound in different cell types is crucial for understanding its potential in non-cardiac diseases. researchgate.net
Another significant trajectory involves exploring the full potential of this compound in the repurposing landscape. While preclinical data for cardiac glycosides in conditions like cancer, viral infections, and autoimmune diseases are promising, rigorous clinical trials specifically evaluating this compound's efficacy and safety in these non-cardiac indications are needed. nih.gov Further research is required to determine optimal concentrations and treatment regimens for these potential new applications, considering the narrow therapeutic window historically associated with cardiac glycosides in cardiac settings. patsnap.comresearchgate.net
Investigating the potential for developing novel this compound derivatives with improved safety profiles and targeted activity for specific non-cardiac conditions represents another important future direction. researchgate.net This could involve structural modifications to enhance efficacy in particular cell types or pathways while minimizing potential cardiac toxicity.
Finally, a deeper understanding of how this compound interacts with other cellular components and pathways, including its influence on oxidative stress and inflammatory responses in various disease states, would contribute significantly to its potential therapeutic applications. researchgate.netresearchgate.net Research into these complex interactions is essential for fully harnessing the pharmacological potential of this compound beyond its established use in heart conditions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 30685-43-9 |
| Digoxin | 2724385 |
| Ouabain | 3639 |
| Deslanoside | 6436193 |
Data Table: Illustrative Data on Digoxin's Effect on Cancer Cell Viability
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Metildigoxin in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectroscopy are standard methods. HPLC offers high specificity for separating this compound from impurities, while UV-Vis is cost-effective for routine purity checks. Validate methods using parameters like linearity (R² ≥ 0.998), limit of detection (LOD < 0.1 µg/mL), and recovery rates (95–105%) .
- Example Table :
| Method | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
|---|---|---|---|
| HPLC | 0.05 | 0.15 | 98–102 |
| UV-Vis | 0.10 | 0.30 | 95–105 |
Q. How can researchers ensure the purity of this compound samples in preclinical studies?
- Protocol : Follow pharmacopeial standards (e.g., USP/EP) for residual solvent analysis, ignition residue (<0.1%), and water content (<3% via Karl Fischer titration). Use infrared (IR) spectroscopy to confirm structural integrity and thin-layer chromatography (TLC) to detect degradation products .
Q. What in vitro models are suitable for preliminary assessment of this compound’s cardiotonic effects?
- Experimental Design : Use isolated guinea pig atria or human induced pluripotent stem cell (iPSC)-derived cardiomyocytes. Measure changes in contractility and sodium-potassium ATPase (Na⁺/K⁺-ATPase) inhibition at concentrations of 0.1–10 µM. Include digoxin as a positive control for comparative analysis .
Advanced Research Questions
Q. How can contradictions in this compound’s pharmacokinetic data across species be resolved?
- Data Analysis : Conduct interspecies scaling using allometric models (e.g., body surface area adjustments) to account for metabolic differences. Validate findings with physiologically based pharmacokinetic (PBPK) modeling and in vitro hepatocyte metabolism assays. Prioritize studies in canines or primates for clinical translation due to closer homology to human cardiac physiology .
Q. What experimental strategies elucidate this compound’s molecular interactions with Na⁺/K⁺-ATPase isoforms?
- Methodology :
Binding Assays : Use radiolabeled [³H]-ouabain competition assays to measure affinity for α1, α2, and α3 isoforms.
Structural Studies : Employ cryogenic electron microscopy (cryo-EM) to resolve binding conformations at 2.5–3.0 Å resolution.
Mutagenesis : Create ATPase mutants (e.g., D121A) to identify critical residues for this compound binding .
Q. How should researchers design studies to compare this compound’s efficacy with other cardiac glycosides (e.g., digoxin) in heart failure models?
- Study Design :
- Animal Models : Use pressure-overload-induced heart failure in rodents (e.g., transverse aortic constriction).
- Endpoints : Measure ejection fraction, serum biomarkers (NT-proBNP), and survival rates.
- Dosing : Administer equimolar doses (e.g., 0.2 mg/kg this compound vs. 0.25 mg/kg digoxin) to ensure comparability.
- Statistical Plan : Apply ANOVA with post-hoc Tukey tests to compare groups and power analysis (n ≥ 8/group) to ensure robustness .
Q. What computational approaches predict this compound’s off-target effects in polypharmacy scenarios?
- Strategy :
Docking Simulations : Screen against CYP3A4 and P-glycoprotein using AutoDock Vina.
Network Pharmacology : Build protein-protein interaction networks to identify pathways affected by this compound (e.g., calcium signaling).
Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity risks .
Methodological Guidance for Data Contradictions
Q. How to address conflicting reports on this compound’s therapeutic index in elderly populations?
- Resolution Framework :
Meta-Analysis : Pool data from clinical trials (e.g., Cochrane Collaboration tools) and adjust for covariates like renal function and polypharmacy.
Sensitivity Analysis : Stratify results by age (>65 vs. <65) and comorbidities (e.g., diabetes).
Ethical Review : Ensure dosing protocols align with geriatric pharmacotherapy guidelines to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
